molecular formula C15H21NO3 B14805947 tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate

Cat. No.: B14805947
M. Wt: 263.33 g/mol
InChI Key: FRCMXAPYVHJEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is an organic compound with the molecular formula C14H21NO3. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butenyl chain. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylbutenyl derivative. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-phenylbut-3-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at low temperatures.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(1-oxo-3-phenylbut-3-en-2-yl)carbamate.

    Reduction: Regeneration of the original hydroxy compound.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is unique due to the presence of the butenyl chain, which provides additional reactivity and versatility in chemical reactions. The combination of the tert-butyl group and the phenyl group also enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCMXAPYVHJEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.